molecular formula C17H20N2O B1675600 LY 201409 CAS No. 109306-94-7

LY 201409

Cat. No.: B1675600
CAS No.: 109306-94-7
M. Wt: 268.35 g/mol
InChI Key: ZSXGPMMRFFQFCH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LY-201409 involves the structural modification of LY-201116, another benzamide anticonvulsant. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired benzamide structure. Industrial production methods for LY-201409 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

LY-201409 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LY-201409 may result in the formation of a corresponding benzamide oxide, while reduction may yield a benzylamine derivative .

Scientific Research Applications

LY-201409 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of LY-201409 involves its interaction with specific molecular targets in the brain. It is believed to exert its anticonvulsant effects by modulating the activity of neurotransmitter receptors and ion channels involved in the propagation of seizure activity. The exact molecular pathways and targets are still under investigation, but it is known that LY-201409 can effectively reduce the frequency and severity of seizures in animal models .

Comparison with Similar Compounds

LY-201409 is structurally similar to other benzamide anticonvulsants, such as LY-201116. . Other similar compounds include:

LY-201409’s unique structural modifications make it a promising candidate for further research and development in the field of anticonvulsant therapies .

Properties

CAS No.

109306-94-7

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H20N2O/c1-10-6-5-7-11(2)16(10)19-17(20)14-8-12(3)15(18)13(4)9-14/h5-9H,18H2,1-4H3,(H,19,20)

InChI Key

ZSXGPMMRFFQFCH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C(=C2)C)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C(=C2)C)N)C

Appearance

Solid powder

109306-94-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide
LY 201409
LY-201409
LY201409

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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